(5E)-5-({5-Bromo-2-[(2,4-dichlorophenyl)methoxy]phenyl}methylidene)-3-phenyl-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-5-({5-Bromo-2-[(2,4-dichlorophenyl)methoxy]phenyl}methylidene)-3-phenyl-1,3-thiazolidine-2,4-dione is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a thiazolidine-2,4-dione core, which is a common scaffold in various bioactive molecules, particularly in antidiabetic drugs. The presence of bromine and dichlorophenyl groups further enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5E)-5-({5-Bromo-2-[(2,4-dichlorophenyl)methoxy]phenyl}methylidene)-3-phenyl-1,3-thiazolidine-2,4-dione typically involves a multi-step process:
Formation of the Thiazolidine-2,4-dione Core: This can be achieved by reacting thiourea with chloroacetic acid under basic conditions to form the thiazolidine-2,4-dione ring.
Introduction of the Bromine and Dichlorophenyl Groups: The bromination of the phenyl ring can be carried out using bromine in the presence of a catalyst. The dichlorophenyl group can be introduced via a nucleophilic substitution reaction using 2,4-dichlorobenzyl chloride.
Final Coupling Reaction: The final step involves the coupling of the brominated phenyl ring with the thiazolidine-2,4-dione core under basic conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl groups of the thiazolidine-2,4-dione core, potentially forming alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazolidine-2,4-dione derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Industry: The compound can be used in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5E)-5-({5-Bromo-2-[(2,4-dichlorophenyl)methoxy]phenyl}methylidene)-3-phenyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazolidine-2,4-dione core is known to bind to the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in the regulation of glucose and lipid metabolism. By activating PPARγ, the compound can enhance insulin sensitivity and reduce blood glucose levels.
Comparison with Similar Compounds
Rosiglitazone: Another thiazolidinedione derivative used as an antidiabetic drug.
Pioglitazone: Similar to rosiglitazone, it is used to improve insulin sensitivity in diabetic patients.
Uniqueness: The presence of bromine and dichlorophenyl groups in (5E)-5-({5-Bromo-2-[(2,4-dichlorophenyl)methoxy]phenyl}methylidene)-3-phenyl-1,3-thiazolidine-2,4-dione provides unique chemical reactivity and potential biological activity that distinguishes it from other thiazolidinedione derivatives.
Properties
Molecular Formula |
C23H14BrCl2NO3S |
---|---|
Molecular Weight |
535.2 g/mol |
IUPAC Name |
(5E)-5-[[5-bromo-2-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C23H14BrCl2NO3S/c24-16-7-9-20(30-13-14-6-8-17(25)12-19(14)26)15(10-16)11-21-22(28)27(23(29)31-21)18-4-2-1-3-5-18/h1-12H,13H2/b21-11+ |
InChI Key |
YPDJGADMODTBNY-SRZZPIQSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=C(C=CC(=C3)Br)OCC4=C(C=C(C=C4)Cl)Cl)/SC2=O |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC(=C3)Br)OCC4=C(C=C(C=C4)Cl)Cl)SC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.